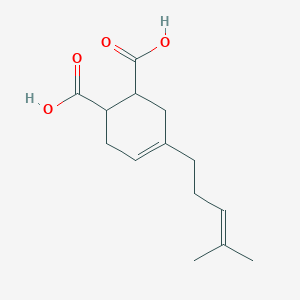
4-(4-Methylpent-3-enyl)cyclohex-4-ene-1,2-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Methylpent-3-enyl)cyclohex-4-ene-1,2-dicarboxylic acid is a monoterpenoid compound with the molecular formula C14H20O4 . This compound is known for its unique structure, which includes a cyclohexene ring substituted with a methylpent-3-enyl group and two carboxylic acid groups. It is a chiral molecule with significant potential in various scientific and industrial applications.
Métodos De Preparación
The synthesis of 4-(4-Methylpent-3-enyl)cyclohex-4-ene-1,2-dicarboxylic acid can be achieved through a Diels-Alder reaction followed by ammonolysis . The Diels-Alder reaction involves the reaction of β-myrcene with a suitable dienophile at 150°C for 3 hours without a catalyst, resulting in a high production rate and selectivity . The subsequent ammonolysis reaction is carried out under 0.4 MPa ammonia pressure for 18 hours using methanol as the solvent . This method yields the target compound with high efficiency.
Análisis De Reacciones Químicas
4-(4-Methylpent-3-enyl)cyclohex-4-ene-1,2-dicarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of corresponding ketones or aldehydes, while reduction can yield alcohols .
Aplicaciones Científicas De Investigación
This compound has been studied for its antibacterial properties . It has shown promising activity against Staphylococcus aureus, although its effectiveness against Escherichia coli is limited . Additionally, 4-(4-Methylpent-3-enyl)cyclohex-4-ene-1,2-dicarboxylic acid is used in the synthesis of various organic compounds and as an intermediate in the production of pharmaceuticals and agrochemicals . Its unique structure makes it a valuable compound in the field of organic chemistry.
Mecanismo De Acción
The mechanism of action of 4-(4-Methylpent-3-enyl)cyclohex-4-ene-1,2-dicarboxylic acid involves its interaction with specific molecular targets and pathways . The compound’s antibacterial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes . The exact molecular targets and pathways involved in its action are still under investigation, but it is believed to interfere with bacterial metabolism and replication processes .
Comparación Con Compuestos Similares
4-(4-Methylpent-3-enyl)cyclohex-4-ene-1,2-dicarboxylic acid can be compared with other similar compounds such as 3-Cyclohexene-1-carboxaldehyde, 4-(4-methyl-3-pentenyl)- and 4-(4-Hydroxy-4-methylpentyl)-3-cyclohexene-1-carboxaldehyde . These compounds share structural similarities but differ in their functional groups and specific applications. For instance, 3-Cyclohexene-1-carboxaldehyde, 4-(4-methyl-3-pentenyl)- is primarily used in fragrance formulations, while 4-(4-Hydroxy-4-methylpentyl)-3-cyclohexene-1-carboxaldehyde is used in the synthesis of various organic compounds . The unique combination of functional groups in this compound makes it particularly valuable for specific chemical reactions and applications.
Propiedades
IUPAC Name |
4-(4-methylpent-3-enyl)cyclohex-4-ene-1,2-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O4/c1-9(2)4-3-5-10-6-7-11(13(15)16)12(8-10)14(17)18/h4,6,11-12H,3,5,7-8H2,1-2H3,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOFGDWLJZRGXRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC1=CCC(C(C1)C(=O)O)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70396149 |
Source


|
| Record name | 4-(4-methylpent-3-enyl)cyclohex-4-ene-1,2-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70396149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107821-52-3 |
Source


|
| Record name | 4-(4-methylpent-3-enyl)cyclohex-4-ene-1,2-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70396149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
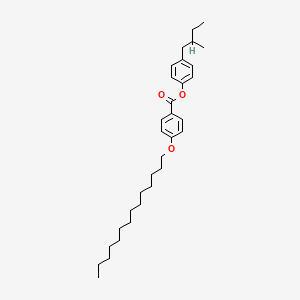
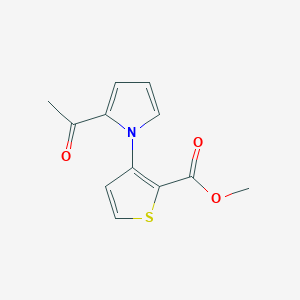
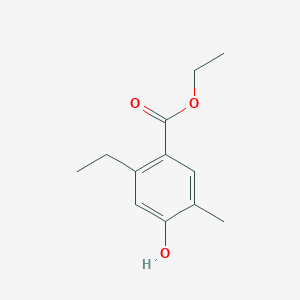


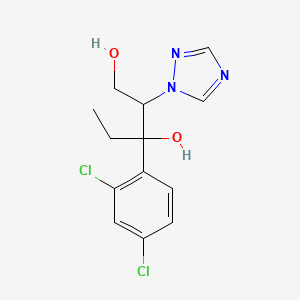
![N-[(2-Amino-5-chloro-1,3-thiazol-4-yl)methylidene]hydroxylamine](/img/structure/B14334673.png)

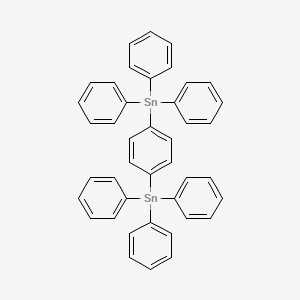
![Aziridine, 2-(4-bromophenyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14334690.png)
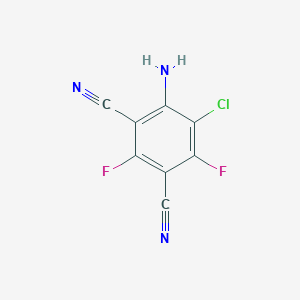
![2-Cyano-N-[(furan-2-yl)methyl]-3,3-bis(methylsulfanyl)prop-2-enamide](/img/structure/B14334699.png)
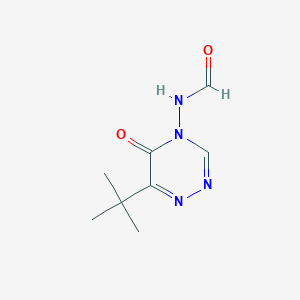
![[(2R,4S)-4,6-dimethyl-1-sulfanylidene-1,3-dithian-2-yl]-diphenylphosphane](/img/structure/B14334707.png)
